molecular formula C18H16Cl2N2O2S2 B15107033 2-[(4-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

2-[(4-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

Cat. No.: B15107033
M. Wt: 427.4 g/mol
InChI Key: AZBQINHTUGCKKG-UHFFFAOYSA-N
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Description

2-[(4-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-d]imidazole core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the intermediate thiadiazole . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

2-[(4-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: It may be explored for its antiviral, antibacterial, and antifungal properties.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-[(4-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide apart is its unique thieno[3,4-d]imidazole core, which imparts distinct chemical and biological properties. This core structure is less common compared to other heterocyclic systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16Cl2N2O2S2

Molecular Weight

427.4 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide

InChI

InChI=1S/C18H16Cl2N2O2S2/c19-13-3-1-12(2-4-13)9-25-18-21-16-10-26(23,24)11-17(16)22(18)15-7-5-14(20)6-8-15/h1-8,16-17H,9-11H2

InChI Key

AZBQINHTUGCKKG-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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